molecular formula C18H15FO4 B2830708 Methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 300674-21-9

Methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2830708
CAS No.: 300674-21-9
M. Wt: 314.312
InChI Key: HURYJLGBKVFNFJ-UHFFFAOYSA-N
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Description

“Methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound also known as a fused ring system, which is a ring system composed of two or more rings that share two or more atoms . It also contains a methoxy group (-OCH3) and a fluorophenyl group (C6H4F), which are both attached to the benzofuran moiety.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a methoxy group, a fluorophenyl group, and a carboxylate ester. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The benzofuran moiety might undergo electrophilic substitution reactions, while the ester could undergo hydrolysis or transesterification reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester and the aromatic rings could influence its solubility, boiling point, and melting point .

Scientific Research Applications

Synthesis and Biological Evaluation for Chemotherapeutic Applications
Research has explored the synthesis of novel compounds similar to methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate for potential chemotherapeutic applications. For instance, derivatives of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid, including compounds with structural similarities, have been synthesized and evaluated for their potential as antileukemic agents. These compounds, through biological evaluation, showed promising cell death induction in leukemic cells, suggesting their potential as potent anti-leukemic agents (Gowda et al., 2009).

Antimicrobial Activity Investigations
Another research direction involves the synthesis of derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate to assess their antimicrobial activities. Studies have prepared halogen and aminoalkyl derivatives of this compound, exploring their effectiveness against a variety of microbial pathogens. The antimicrobial testing of these derivatives indicated potential activity against Gram-positive cocci, Gram-negative rods, and yeasts, highlighting the compound's potential use in antimicrobial treatment strategies (Krawiecka et al., 2012).

β-Amyloid Aggregation Inhibition for Alzheimer's Treatment
The compound's derivatives have also been investigated for their potential to inhibit β-amyloid aggregation, a key factor in Alzheimer's disease. Efficient synthesis methods have been developed for compounds with potent inhibitory effects on β-amyloid aggregation, demonstrating a promising approach for Alzheimer's treatment (Choi et al., 2003).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug or a biologically active compound, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Benzofuran derivatives have been studied for their antimicrobial properties and their ability to interfere with iron homeostasis . Future research could explore these properties in the context of “Methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate” and related compounds.

Properties

IUPAC Name

methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FO4/c1-11-17(18(20)21-2)15-9-14(7-8-16(15)23-11)22-10-12-3-5-13(19)6-4-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURYJLGBKVFNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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